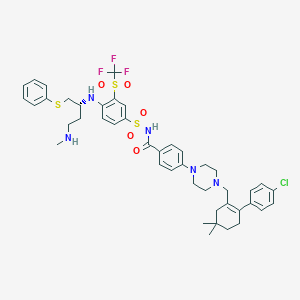![molecular formula C10H8F3NO2S B2510545 3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile CAS No. 1397185-90-8](/img/structure/B2510545.png)
3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile, commonly known as TFMPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPN is a white solid that is soluble in organic solvents, and it has a molecular weight of 295.28 g/mol. In
科学的研究の応用
TFMPN has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, TFMPN has been shown to exhibit potent inhibitory activity against several enzymes, including protein tyrosine phosphatases, histone deacetylases, and carbonic anhydrases. These enzymes are involved in various biological processes and are considered important therapeutic targets for the treatment of diseases such as cancer, diabetes, and inflammation.
In organic synthesis, TFMPN is a versatile building block that can be used to synthesize a wide range of compounds with diverse structures and properties. TFMPN has been used to synthesize various heterocyclic compounds, amino acid derivatives, and chiral compounds with high enantioselectivity. The use of TFMPN in organic synthesis has also been extended to the preparation of functional materials such as polymers, dendrimers, and metal-organic frameworks.
作用機序
The mechanism of action of TFMPN is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the enzyme active site. TFMPN contains a sulfonyl group that is highly reactive towards nucleophilic amino acid residues in the enzyme active site, leading to irreversible inhibition of enzyme activity. The exact mechanism of covalent bond formation and the specificity of TFMPN towards different enzymes are still under investigation.
Biochemical and Physiological Effects
TFMPN has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TFMPN can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune response. In vivo studies have shown that TFMPN can reduce tumor growth and metastasis in animal models of cancer, as well as improve insulin sensitivity and glucose tolerance in diabetic mice.
実験室実験の利点と制限
TFMPN has several advantages and limitations for use in laboratory experiments. One of the main advantages of TFMPN is its high potency and selectivity towards various enzymes, making it a valuable tool for studying enzyme function and inhibition. TFMPN is also easy to synthesize and has good stability under normal laboratory conditions. However, TFMPN has some limitations, including its potential toxicity and lack of specificity towards certain enzymes. It is also important to note that TFMPN should be handled with caution due to its potential health hazards.
将来の方向性
There are several future directions for research on TFMPN. One area of interest is the development of new synthetic methods and derivatives of TFMPN with improved potency, selectivity, and bioavailability. Another area of research is the elucidation of the mechanism of action of TFMPN towards different enzymes and the identification of new enzyme targets. Additionally, the potential applications of TFMPN in other fields such as catalysis and materials science are still largely unexplored and warrant further investigation.
Conclusion
In conclusion, TFMPN is a chemical compound with significant potential for scientific research and applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMPN have been discussed in this paper. TFMPN is a valuable tool for studying enzyme function and inhibition, and its potential applications in other fields such as organic synthesis and materials science make it an exciting area of research for the future.
合成法
TFMPN can be synthesized using a simple and efficient method that involves the reaction between 4-(trifluoromethyl)benzenesulfonyl chloride and propionitrile. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained in high yield and purity. The synthesis of TFMPN has been optimized and improved over the years, and it is now a widely used method in many research laboratories.
特性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]sulfonylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-10(12,13)8-2-4-9(5-3-8)17(15,16)7-1-6-14/h2-5H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRGXYKTHTMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755505 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

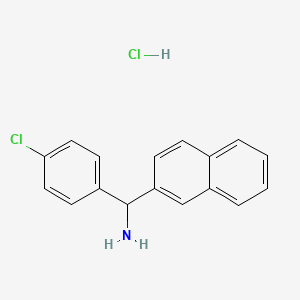
![4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2510464.png)
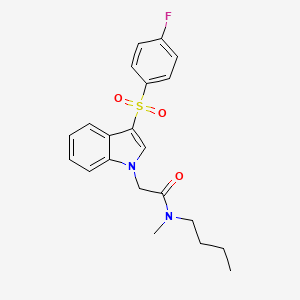
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2510470.png)
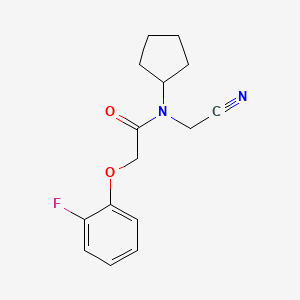

![4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2510473.png)
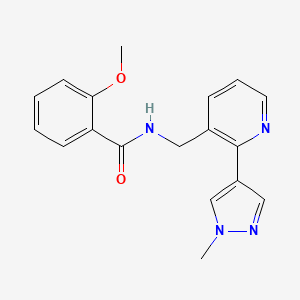
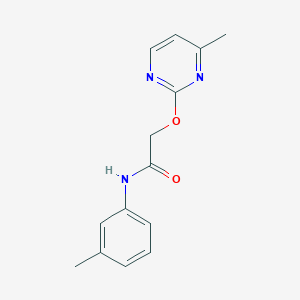

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510481.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2510482.png)
